2-(3-Methoxybenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGMKISZGVJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3-Methoxybenzamido)thiophene-3-carboxamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(3-Methoxybenzamido)thiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but thiophene derivatives are known to interact with various biological targets .
Comparison with Similar Compounds
Comparison with Similar Thiophene-3-carboxamide Derivatives
Structural Modifications and Substituent Effects
Substituent Variations on the Benzamido Group
- 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): This analog features a 3,4-dimethoxybenzamido group, enhancing electron-donating effects compared to the single methoxy group in the target compound. This compound is reported as a Flt-3 kinase inhibitor, highlighting the role of substituents in targeting specific enzymes .
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide () :
The sulfonyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating methoxy group. Such modifications significantly alter pharmacokinetic properties, such as metabolic stability and solubility .
Core Ring Modifications
- Cycloheptathiophene Derivatives (): Compounds like 39 (2-(3-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) incorporate a seven-membered cyclohepta ring fused to the thiophene core. However, it may also reduce solubility .
Tetrahydrobenzo[b]thiophene Derivatives () :
Saturation of the benzo ring (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene) reduces aromaticity, altering electronic properties and conformational flexibility. For example, Compound 92b () showed moderate antioxidant activity (55.5% nitric oxide scavenging), attributed to the tetrahydrobenzo ring’s influence on electron distribution .
Antimicrobial Activity
- Compound I and II (): These derivatives, featuring dimethylamino phenyl and methylphenyl groups, demonstrated broad-spectrum antibacterial and antifungal activities. Their efficacy is linked to the planar aromatic systems and electron-rich substituents, which facilitate interactions with microbial membranes or enzymes .
- Antioxidant Activity (): Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) exhibited 56.9% nitric oxide scavenging, outperforming analogs with nitrile or carboxamide groups. The polar carboxamide at the 3-position was critical for radical stabilization .
Kinase Inhibition ()
The dimethoxy-substituted analog in acts as a Flt-3 inhibitor, suggesting that methoxy groups in specific positions can enhance kinase binding.
Key Findings and Implications
Substituent Effects :
- Methoxy groups enhance electron density, improving interactions with polar targets (e.g., kinases).
- Bulky substituents (e.g., cyclohepta rings) may improve target specificity but reduce solubility.
Biological Activities: Antimicrobial and antioxidant activities are common among thiophene-3-carboxamides, driven by substituent polarity and aromaticity.
Synthetic Challenges :
- Yields vary widely (22–67%), influenced by substituent complexity and purification methods.
Biological Activity
2-(3-Methoxybenzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to disrupt the interactions between the polymerase subunits of the influenza virus, significantly inhibiting viral replication.
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating potent antiviral activity. For instance, derivatives with hydroxyl substitutions at specific positions demonstrated enhanced inhibitory effects on viral growth, with selectivity indices (SI) exceeding 1388 in some cases .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.
Antimicrobial and Antifungal Activities
In addition to its antiviral and antitumor properties, this compound has shown promising antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, yielding effective results.
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate to high |
| Antifungal | Candida albicans | High |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity that is crucial for cellular signaling pathways associated with growth and survival.
- Induction of Apoptosis : By influencing apoptotic pathways, the compound promotes programmed cell death in malignant cells.
Research Findings
A variety of studies have documented the biological activities of this compound:
- Antiviral Studies : Research indicated that derivatives with specific substitutions at the benzamido moiety enhanced antiviral efficacy against influenza virus strains .
- Cytotoxicity Assays : Evaluations using MTT assays demonstrated that the compound exhibits low cytotoxicity while maintaining high antiviral activity .
- Structure-Activity Relationship (SAR) : Analysis of different derivatives revealed that modifications at the thiophene or benzamido positions significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
